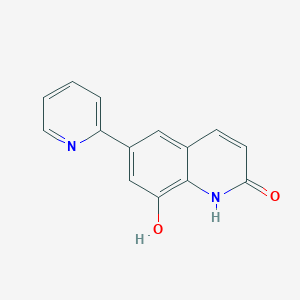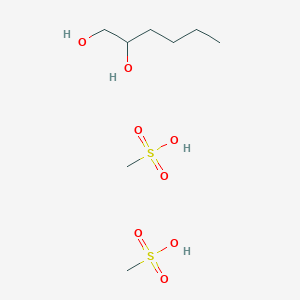![molecular formula C12H9NO2S B14320446 3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile CAS No. 112629-30-8](/img/structure/B14320446.png)
3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile typically involves the reaction of 2-oxo-2H-1-benzopyran-3-carbonitrile with a suitable thiol reagent. One common method is the reaction of 2-oxo-2H-1-benzopyran-3-carbonitrile with 3-mercaptopropanenitrile under basic conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzopyran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the benzopyran ring.
科学的研究の応用
3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products due to its versatile chemical reactivity.
作用機序
The mechanism of action of 3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s benzopyran moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile and sulfanyl groups may also contribute to its biological activity by forming covalent bonds with target proteins or other biomolecules.
類似化合物との比較
Similar Compounds
2-Oxo-2H-1-benzopyran-3-carbonitrile: A precursor in the synthesis of 3-[(2-Oxo-2H-1-benzopyran-3-yl)sulfanyl]propanenitrile.
3-Methyl-2H-1-benzopyran-2-one: Another benzopyran derivative with different substituents and biological activities.
Uniqueness
This compound is unique due to the presence of both a nitrile and a sulfanyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzopyran derivatives, making it a valuable compound for further research and development.
特性
CAS番号 |
112629-30-8 |
|---|---|
分子式 |
C12H9NO2S |
分子量 |
231.27 g/mol |
IUPAC名 |
3-(2-oxochromen-3-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C12H9NO2S/c13-6-3-7-16-11-8-9-4-1-2-5-10(9)15-12(11)14/h1-2,4-5,8H,3,7H2 |
InChIキー |
XIPNCGHQZMZKDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)SCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


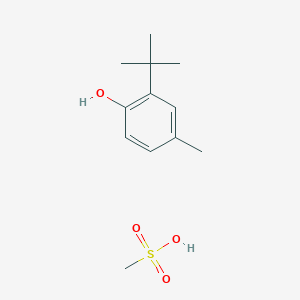
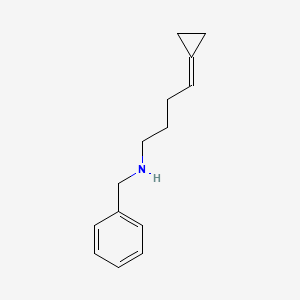
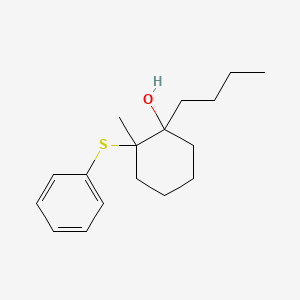

![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)

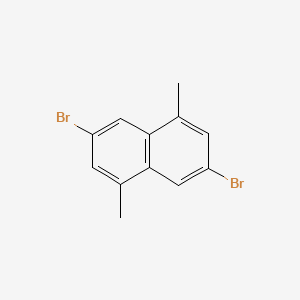
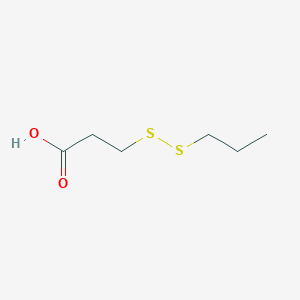
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)

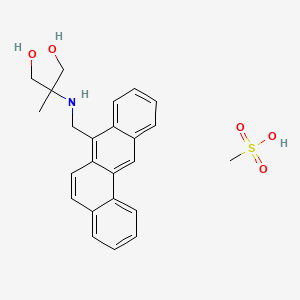
![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid](/img/structure/B14320434.png)
